molecular formula C2H4O6S2 B1617336 1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide CAS No. 503-41-3

1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide

Cat. No. B1617336
CAS RN: 503-41-3
M. Wt: 188.18 g/mol
InChI Key: VSANMHWDSONVEE-UHFFFAOYSA-N
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Description

1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide is a chemical compound with the molecular formula C2H4O6S2 and a molecular weight of 188.18 . It is also known by its CAS Number: 503-41-3 .


Molecular Structure Analysis

The molecular structure of 1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide consists of two sulfur atoms, four oxygen atoms, and two carbon atoms . The InChI Code for this compound is 1S/C2H4O6S2/c3-9(4)2-10(5,6)8-1-7-9/h1-2H2 .


Physical And Chemical Properties Analysis

1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide has a melting point of 80°C . Its density is estimated to be 1.650 , and it has a refractive index of 1.5300 . It is a solid at room temperature .

Scientific Research Applications

  • Chemical Structure and Stability Studies : Groves and Lewars (2000) conducted ab initio and density functional studies on cyclic and acyclic oligomers of sulfur oxides, including 1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide. They found that these species are relative minima on the potential energy surface, providing insights into their stability and structure (Groves & Lewars, 2000).

  • Synthesis Methods : Terent’ev et al. (2009) developed a method for the synthesis of bridged 1,2,4,5-tetraoxanes, indicating a potential application in the synthesis of related compounds including 1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide. This method focuses on the reaction of hydrogen peroxide with beta-diketones (Terent’ev et al., 2009).

  • Electrochemical Applications : Ma et al. (2019) explored the use of 1,2,6-Oxadithiane 2,2,6,6-tetraoxide, a similar compound, as an electrolyte additive in lithium-ion batteries. This suggests potential applications of 1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide in battery technology (Ma et al., 2019).

  • Oxidation State and Binding Studies : Uzunova (2011) conducted a density functional study on the stable oxidation states and binding of oxygen in MO4 clusters, potentially relevant to understanding the chemical behavior of 1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide in various oxidation states (Uzunova, 2011).

  • Sulfate and Sulfonate Additives in Electrochemistry : Xia et al. (2015) studied the effectiveness of various cyclic sulfate and sulfonate additives in lithium-ion batteries, providing insights that could be relevant to the use of 1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide in similar applications (Xia et al., 2015).

  • NMR Coupling Constants in Sulfur Oxidation : Gauze et al. (2009) explored the effect of sulfur oxidation on the transmission mechanism of NMR coupling constants in 1,3-dithiane derivatives, which may offer insights into the behavior of 1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide in NMR studies (Gauze et al., 2009).

  • Molecular Structure Studies : Vessally (2008) conducted DFT calculations on the molecular structures of 1,4-dithiine and S-oxygenated derivatives, which could inform the understanding of the structural properties of 1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide (Vessally, 2008).

Safety And Hazards

This compound is classified as having acute toxicity, both oral and through inhalation . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection . In case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide
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InChI

InChI=1S/C2H4O6S2/c3-9(4)2-1-7-10(5,6)8-9/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSANMHWDSONVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)OS(=O)(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8060119
Record name 1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide
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Molecular Weight

188.18 g/mol
Source PubChem
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Product Name

1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide

CAS RN

503-41-3
Record name 1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide
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Record name 1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide
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Record name 1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide
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1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide
Reactant of Route 6
1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide

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